An In-depth Technical Guide to 3-Bromo-2-fluorobenzamide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-Bromo-2-fluorobenzamide: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromo-2-fluorobenzamide, a halogenated aromatic amide of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and potential applications, grounding our discussion in established chemical principles and citing relevant literature to ensure scientific integrity.
Introduction: The Strategic Importance of Halogenated Benzamides
The incorporation of fluorine and bromine atoms into pharmacologically active molecules is a well-established strategy in drug design. Fluorine can enhance metabolic stability, improve binding affinity, and modulate the basicity of nearby functional groups. Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.
3-Bromo-2-fluorobenzamide combines these features, making it a valuable building block for creating novel therapeutic agents.[1][2] Its structure allows for selective functionalization, which is a crucial aspect of modern drug design.[1] This guide will provide a detailed exploration of this promising molecule.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-Bromo-2-fluorobenzamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [3] |
| Molecular Weight | 218.02 g/mol | [1] |
| CAS Number | 871353-25-2 | [1][3] |
| IUPAC Name | 3-bromo-2-fluorobenzamide | [3] |
| SMILES | NC(=O)C1=C(F)C(Br)=CC=C1 | [3] |
The molecule consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, and a carboxamide group at position 1. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring and the acidity of the amide protons. The bromine atom at the meta position relative to the amide can be utilized in various coupling reactions.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-Bromo-2-fluorobenzamide are not widely published, we can predict its key spectroscopic features based on the analysis of similar compounds and the known effects of its functional groups.[4][5]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The amide protons will likely appear as two broad singlets, due to restricted rotation around the C-N bond.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and amide substituents.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (the "amide I band," around 1680-1650 cm⁻¹), and the N-H bending (the "amide II band," around 1640-1600 cm⁻¹). C-Br and C-F stretching vibrations will be observed in the fingerprint region.
Synthesis and Reactivity
A plausible synthetic route to 3-Bromo-2-fluorobenzamide would involve the amidation of the corresponding acyl chloride, which can be prepared from 3-bromo-2-fluorobenzoic acid. This multi-step synthesis is outlined below.
A potential synthetic pathway for 3-Bromo-2-fluorobenzamide.
This proposed synthesis is based on a patented method for the preparation of 2-bromo-3-fluorobenzoic acid, a closely related isomer.[6]
Reactivity: The bromine atom in 3-Bromo-2-fluorobenzamide makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
Applications in Medicinal Chemistry and Drug Development
Halogenated benzamides are a privileged scaffold in drug discovery, appearing in a wide range of clinically used drugs. 3-Bromo-2-fluorobenzamide serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
As a Building Block for Bioactive Molecules: Its structure is amenable to selective functionalization, making it a valuable starting material for creating libraries of compounds for high-throughput screening.[1] It is particularly useful in the development of fluorinated organic molecules with biological activity.[1]
In the Synthesis of Enzyme Inhibitors: The benzamide moiety can participate in hydrogen bonding interactions with protein targets, while the substituted aromatic ring can be modified to optimize van der Waals and hydrophobic interactions. For example, related benzimidazole-rhodanine conjugates have been investigated as potent topoisomerase II inhibitors for cancer therapy.[7]
The logical workflow for utilizing 3-Bromo-2-fluorobenzamide in a drug discovery program is depicted below.
Workflow for the use of 3-Bromo-2-fluorobenzamide in drug discovery.
Experimental Protocol: Representative Synthesis of a Biaryl Benzamide via Suzuki Coupling
This protocol describes a general procedure for a Suzuki coupling reaction using 3-Bromo-2-fluorobenzamide as the starting material.
Materials:
-
3-Bromo-2-fluorobenzamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-Bromo-2-fluorobenzamide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq.) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl benzamide.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (NMR, MS) of the product with the expected values. The purity can be assessed by HPLC.
Conclusion
3-Bromo-2-fluorobenzamide is a strategically important building block for the synthesis of novel, biologically active compounds. Its unique combination of a reactive bromine handle, a metabolically robust fluorine atom, and a pharmacophoric amide group makes it a valuable tool for medicinal chemists. The synthetic versatility and potential for incorporation into diverse molecular scaffolds underscore its importance in the ongoing quest for new and improved therapeutics.
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Matrix Fine Chemicals. 3-BROMO-2-FLUOROBENZAMIDE | CAS 871353-25-2. [Link]
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